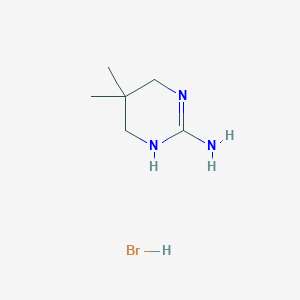

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide

Description

Properties

IUPAC Name |

5,5-dimethyl-4,6-dihydro-1H-pyrimidin-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.BrH/c1-6(2)3-8-5(7)9-4-6;/h3-4H2,1-2H3,(H3,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSWWASHXYXUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=NC1)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-04-4 | |

| Record name | 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5,5-Dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide (often referred to as DMTP) is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : CHBrN

- Molecular Weight : 208.1 g/mol

- CAS Number : 1803596-04-4

Research indicates that DMTP exhibits several pharmacological effects including:

- Nootropic Effects : DMTP has been shown to enhance cognitive functions, potentially acting as a nootropic agent. It may facilitate learning and memory processes by modulating neurotransmitter systems.

- Antiepileptic Activity : The compound demonstrates anticonvulsant properties in various animal models, suggesting its potential use in treating epilepsy. Studies have indicated that DMTP can inhibit seizures induced by chemical agents such as pentylenetetrazole.

- Antidepressant Properties : Evidence suggests that DMTP may exert antidepressant effects through mechanisms involving serotonin and norepinephrine reuptake inhibition.

Table 1: Summary of Biological Activities of DMTP

Case Studies and Research Findings

-

Nootropic and Antiepileptic Effects :

A study conducted on the effects of DMTP on cognitive function demonstrated significant improvements in memory tasks compared to control groups. In addition, the compound was effective in reducing the duration and frequency of seizures in rodent models subjected to pentylenetetrazole-induced seizures . -

Antidepressant Activity :

In a forced swim test (FST), DMTP-treated mice showed reduced immobility time, indicating potential antidepressant-like effects. The mechanism appears to be linked to increased levels of serotonin and norepinephrine in the brain . -

Antimicrobial Properties :

Preliminary tests have indicated that DMTP possesses antimicrobial activity against standard strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations that suggest it could be developed into a therapeutic agent for bacterial infections . -

Cytotoxicity Studies :

In vitro studies have shown that DMTP exhibits cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The cytotoxicity was evaluated using MTT assays, which indicated a dose-dependent response .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, a study demonstrated that substituents on the tetrahydropyrimidine core could enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The hydrobromide salt form has shown promising results as an antimicrobial agent. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. A case study involving the synthesis of new derivatives revealed that modifications at the 2-position of the pyrimidine ring could lead to enhanced antibacterial activity .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer's .

Material Science

Polymer Synthesis

The compound has been utilized in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength. A notable study demonstrated that copolymers formed with this compound exhibited improved resistance to thermal degradation compared to conventional polymers .

Nanomaterials Development

Research has explored the use of this compound in the fabrication of nanomaterials. The compound serves as a precursor in the synthesis of nanoparticles with applications in drug delivery systems. The controlled release properties of these nanoparticles have been particularly beneficial in targeted therapy .

Agricultural Research

Plant Growth Regulators

The compound's derivatives have been investigated as potential plant growth regulators. Studies indicate that certain modifications can enhance plant growth and yield by influencing hormonal pathways within plants. For instance, field trials demonstrated increased biomass production in crops treated with specific formulations containing this compound .

Pesticidal Activity

Research has also focused on the pesticidal properties of this compound. It has shown effectiveness against common agricultural pests and pathogens, providing a potential alternative to synthetic pesticides. A comprehensive study reported significant reductions in pest populations when treated with formulations containing this compound .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(2-Bromo-4,5-dimethoxyphenyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine (1f)

- Molecular Formula : C₁₄H₁₉BrN₂O₂ (vs. C₆H₁₄N₃·HBr for the target compound).

- Key Features : Shares the 5,5-dimethyl-tetrahydropyrimidine core but includes a bromo-dimethoxyphenyl substituent.

- Synthesis : Prepared via nucleophilic substitution or cyclization reactions, similar to methods used for tetrahydropyrimidine derivatives .

- Elemental Analysis : C (51.39%), H (5.85%), N (8.56%) vs. theoretical values for the target compound (estimated C ~30%, H ~5%, N ~15%, adjusted for HBr).

- Physical Properties : Melting point (128–130°C) and IR peaks (1630 cm⁻¹ for C=N stretching) align with tetrahydropyrimidine frameworks .

Tetrahydropyridine Derivatives (e.g., 5k–5p)

- Core Structure : 1,4,5,6-Tetrahydropyridines (one nitrogen) vs. tetrahydropyrimidines (two nitrogens).

- Substituents: Cyanide, ester, and aryl groups (e.g., 5k: 5,5-dicyano-2-phenyl-4,6-bis(4-methoxyphenyl)).

- Synthesis : One-pot multicomponent reactions, contrasting with the target compound’s likely cyclocondensation routes .

- Spectroscopy : NMR signals for tetrahydropyridines (δ 1.07–7.00 ppm) differ due to electronic effects of substituents and ring saturation .

Hydrobromide Salt Comparisons

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide

- Activity : Exhibits cardioprotective effects superior to Levocarnitine and Mildronate, highlighting the role of hydrobromide in enhancing bioavailability .

- Solubility : Hydrobromide salts generally show improved aqueous solubility compared to free bases, a critical factor for pharmacological efficacy .

Pyrromethene Hydrobromides

Physicochemical and Spectral Data Table

*Theoretical values for the target compound are inferred from analogs.

Research Findings and Implications

- Substituent Effects: Bulky aryl groups (e.g., in 1f) increase molecular weight and alter melting points, while electron-withdrawing groups (e.g., cyano in 5k) shift IR and NMR signals .

- Salt Formation : Hydrobromide salts improve solubility and biological activity, as seen in cardioprotective agents .

- Synthetic Routes : Cyclocondensation (e.g., using 5,5-dimethyl-1,3-cyclohexanedione) is common for saturated N-heterocycles, but multicomponent reactions offer diversity .

Preparation Methods

Conventional Preparation Routes

Historically, the synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide involved multi-step procedures starting from 1,3-diamino-2,2-dimethylpropane (neopentyl diamine). A classical route includes:

- Reaction of 1,3-diamino-2,2-dimethylpropane with carbon disulfide to form 5,5-dimethyl-1,4,5,6-tetrahydropyrimidine-2-thiol.

- Alkylation of the thiol intermediate with bromoethane in refluxing ethanol to yield 5,5-dimethyl-2-ethylthio-1,4,5,6-tetrahydropyrimidine hydrobromide.

- Subsequent reaction with hydrazine to obtain 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide.

This route, however, suffers from drawbacks including the use of corrosive carbon disulfide and the generation of environmentally hazardous by-products such as hydrogen sulfide and alkyl mercaptans.

Improved One-Step and Two-Step Synthesis

A more recent and environmentally friendly method has been developed to circumvent the issues of the classical approach. This method involves:

- Direct reaction of neopentyl diamine (1,3-diamino-2,2-dimethylpropane) with guanidine hydrohalide (e.g., guanidine hydrobromide or hydrochloride) at elevated temperatures (110–160 °C). This step yields 2-amino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrohalide.

- The resultant amino derivative is then reacted with hydrazine (at least equimolar or slight excess) under inert atmosphere at 110–160 °C to produce 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrobromide in good yield and purity.

Alternatively, a one-step process can combine guanidine hydrohalide and hydrazine with neopentyl diamine at 120–135 °C or higher, directly forming the hydrazino pyrimidine derivative.

This process avoids the use of carbon disulfide and associated sulfurous by-products, making it more economical and environmentally benign.

Alternative Guanidine Equivalents

Besides guanidine hydrohalide, related compounds such as cyanogen chloride, cyanogen bromide, cyanogen iodide, melamine, cyanamide, dimethylcyanamide, or dicyandiamide can be employed as guanidine equivalents in the synthesis, providing flexibility in reagent selection depending on availability and desired reaction conditions.

Reaction Conditions and Optimization

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Formation of amino pyrimidine | Neopentyl diamine + guanidine hydrobromide | 110–160 °C, inert atmosphere | 2-amino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrobromide |

| Conversion to hydrazino derivative | Amino pyrimidine + hydrazine | 110–160 °C, inert atmosphere | 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrobromide |

| One-step synthesis | Neopentyl diamine + guanidine hydrobromide + hydrazine | 120–135 °C or higher, inert atmosphere | Direct formation of hydrazino pyrimidine hydrobromide in good yield |

Research Findings and Yield Data

- The improved method yields the hydrazino derivative with high purity and good overall yield, typically surpassing the classical multi-step process.

- The reaction avoids the formation of corrosive and malodorous sulfur compounds, reducing environmental and safety concerns.

- Reaction times and temperatures are optimized to balance conversion efficiency and product stability.

- The use of inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation or side reactions.

Summary Table of Preparation Methods

| Method | Key Reactants | Advantages | Disadvantages |

|---|---|---|---|

| Classical multi-step | Neopentyl diamine, carbon disulfide, bromoethane, hydrazine | Established method | Use of toxic reagents, sulfur by-products |

| Improved two-step | Neopentyl diamine, guanidine hydrobromide, hydrazine | Environmentally friendly, good yield | Requires controlled temperature and inert atmosphere |

| One-step synthesis | Neopentyl diamine, guanidine hydrobromide, hydrazine | Simplified process, efficient | Requires precise temperature control and inert atmosphere |

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide?

Methodological Answer:

- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC , and characterize intermediates/purity using NMR spectroscopy (e.g., H and C NMR for structural confirmation) and mass spectrometry (HRMS-TOF for molecular weight validation) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability studies by exposing the compound to elevated temperatures, humidity, or light (e.g., ICH Q1A guidelines).

- Use HPLC-UV to quantify degradation products and Karl Fischer titration to monitor hygroscopicity. Evidence suggests similar pyrimidine derivatives degrade via hydrolysis under high humidity, necessitating desiccated storage at ≤ -20°C .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for methyl groups (δ ~1.0–1.5 ppm in H NMR) and tetrahydropyrimidine ring protons (δ ~3.0–4.0 ppm) .

- Infrared Spectroscopy (IR): Identify amine N-H stretches (~3300–3500 cm) and C-N vibrations (~1600 cm) .

- High-Resolution Mass Spectrometry (HRMS-TOF): Confirm molecular formula (e.g., CHNBr) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in different solvent systems?

Methodological Answer:

- Perform solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate solvation effects with reaction outcomes. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates via hydrogen bonding, while nonpolar solvents favor cyclization .

- Validate hypotheses using computational chemistry (e.g., DFT calculations for transition-state modeling) to predict solvent-dependent activation energies .

Q. What advanced chromatographic methods are suitable for isolating trace impurities in this compound?

Methodological Answer:

- Employ HPLC with tandem mass spectrometry (HPLC-MS/MS) for high-sensitivity detection of impurities (e.g., nitrosamine byproducts). Optimize mobile phases (e.g., ammonium acetate buffer with acetonitrile gradient) to resolve co-eluting species .

- Cross-reference impurity profiles with liquid chromatography–quadrupole time-of-flight (LC-QTOF) libraries for structural identification .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., enzymes in microbial pathways).

- Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., methyl groups at position 5) with antimicrobial or antiviral activity. Validate predictions via in vitro assays (e.g., MIC determinations) .

Q. What strategies mitigate interference from structurally similar byproducts during analytical quantification?

Methodological Answer:

- Develop selective derivatization protocols (e.g., using boronate esters to tag primary amines) to enhance chromatographic separation of analogs .

- Apply multivariate calibration (e.g., partial least squares regression) to deconvolute overlapping UV/Vis or MS signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.